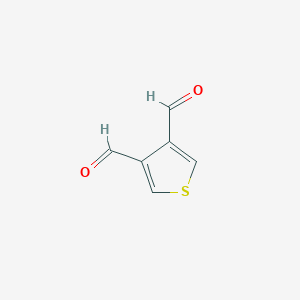

Thiophene-3,4-dicarbaldehyde

Description

Properties

IUPAC Name |

thiophene-3,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYSRLXIEWTZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483946 | |

| Record name | thiophene-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-31-0 | |

| Record name | thiophene-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiophene-3,4-dicarbaldehyde: A Technical Guide for Researchers

CAS Number: 1073-31-0 Molecular Formula: C₆H₄O₂S

This technical guide provides an in-depth overview of thiophene-3,4-dicarbaldehyde, a key heterocyclic organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a five-membered aromatic heterocycle containing a sulfur atom, with two aldehyde functional groups attached to the 3 and 4 positions of the thiophene ring.[1] These aldehyde groups are key to its reactivity and make it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Typically, it appears as a yellow to brown solid at room temperature and is soluble in organic solvents like ethanol and dichloromethane.[1]

| Property | Value | Source |

| CAS Number | 1073-31-0 | [2] |

| Molecular Formula | C₆H₄O₂S | [1][3] |

| Molecular Weight | 140.16 g/mol | [2] |

| Melting Point | 81 °C | [2] |

| Boiling Point | 293.9±25.0 °C (Predicted) | [2] |

| Density | 1.370±0.06 g/cm³ (Predicted) | [2] |

| InChI | InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | [1][3] |

| SMILES | C(=O)c1cscc1C=O | [1] |

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the formylation of a pre-existing 3,4-disubstituted thiophene. For instance, a Vilsmeier-Haack reaction on a suitable thiophene precursor could introduce the aldehyde functionalities.

Conceptual Synthesis Workflow:

References

- 1. CAS 1073-31-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1073-31-0 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C6H4O2S) [pubchemlite.lcsb.uni.lu]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

Navigating the Spectroscopic Landscape of Thiophene-3,4-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data of Thiophene-3,4-dicarbaldehyde

Due to the scarcity of published experimental NMR data for this compound, the following tables present predicted chemical shifts. These predictions are based on established computational models that provide reliable estimations for molecular characterization.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-5 | 8.35 | Singlet |

| Aldehyde (-CHO) | 10.10 | Singlet |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 | 138.5 |

| C-3, C-4 | 145.0 |

| Aldehyde (-CHO) | 185.0 |

Predicted in CDCl₃ solvent.

Comparative Experimental Data: Thiophene-2,5-dicarbaldehyde

For comparative purposes and to provide a tangible reference, the experimental NMR data for the isomeric thiophene-2,5-dicarbaldehyde is presented below.[1][2][3]

Experimental ¹H NMR Data

Table 3: Experimental ¹H NMR Chemical Shifts for Thiophene-2,5-dicarbaldehyde. [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H-3, H-4 | 7.90 | Singlet | CDCl₃ |

| Aldehyde (-CHO) | 9.95 | Singlet | CDCl₃ |

Experimental ¹³C NMR Data

Table 4: Experimental ¹³C NMR Chemical Shifts for Thiophene-2,5-dicarbaldehyde.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C-3, C-4 | 136.5 | CDCl₃ |

| C-2, C-5 | 152.0 | CDCl₃ |

| Aldehyde (-CHO) | 183.0 | CDCl₃ |

Structural Elucidation and Spectral Interpretation

The chemical shifts observed in the NMR spectra of thiophene dicarbaldehydes are influenced by the electron-withdrawing nature of the aldehyde groups and the aromaticity of the thiophene ring.

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra for thiophene aldehydes, based on standard laboratory practices.[4]

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

-

Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]

-

Tuning and Shimming : The spectrometer probe should be tuned to the appropriate frequency for ¹H and ¹³C nuclei. The magnetic field should be shimmed to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

¹H NMR Data Acquisition

-

Pulse Sequence : A standard single-pulse sequence is typically sufficient.

-

Spectral Width : A spectral width of 12-15 ppm is generally adequate to cover the expected chemical shift range.

-

Number of Scans : 16 to 64 scans are usually acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Data Acquisition

-

Pulse Sequence : A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width : A wider spectral width, typically around 200-220 ppm, is necessary for ¹³C NMR.

-

Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using Fourier transformation.

-

Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Calibration : The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

Caption: Standard workflow for NMR spectral analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. By presenting high-quality predicted data and comparing it with the experimental data of a closely related isomer, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols further equip researchers with the necessary information to obtain and interpret their own NMR data, facilitating advancements in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of Thiophene-3,4-dicarbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thiophene-3,4-dicarbaldehyde, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides visual workflows to guide solvent selection.

Introduction

This compound is a five-membered aromatic heterocycle containing a sulfur atom, with two aldehyde functional groups at the 3 and 4 positions. Its reactivity and structural features make it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on qualitative descriptions and data from structurally analogous compounds, such as o-phthalaldehyde, an estimated solubility profile can be presented. It is known to be soluble in ethanol and dichloromethane. The following table provides a summary of solubility, including quantitative data for the structurally similar o-phthalaldehyde which can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility of this compound | Quantitative Data for o-Phthalaldehyde ( g/100 mL at 20°C)[1][2] |

| Polar Protic Solvents | ||||

| Water | H₂O | 10.2 | Sparingly Soluble | 5 |

| Methanol | CH₃OH | 5.1 | Soluble | Not Available |

| Ethanol | C₂H₅OH | 4.3 | Soluble | Not Available |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Highly Soluble | Not Available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Highly Soluble | Not Available |

| Acetonitrile | CH₃CN | 5.8 | Soluble | Not Available |

| Acetone | (CH₃)₂CO | 5.1 | Soluble | 20 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Not Available |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Soluble | Not Available |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Not Available |

| Chloroform | CHCl₃ | 4.1 | Soluble | 20 |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Not Available |

| Diisopropyl Ether | (CH₃)₂CHOCH(CH₃)₂ | 2.2 | Sparingly Soluble | 3 |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | Not Available |

Disclaimer: The estimated solubility is based on general principles and qualitative data. For precise applications, experimental determination is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5] This protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the solvent being used.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, taking into account the dilution factor.

3.3. Method Validation To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualization of Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

4.2. Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a given application based on solubility characteristics.

Caption: Logical workflow for selecting a suitable solvent based on solubility requirements.

Conclusion

While comprehensive quantitative solubility data for this compound is limited, this guide provides valuable estimations based on a structurally similar compound and outlines a robust experimental protocol for its precise determination. The provided workflows offer a systematic approach to solvent selection for various applications in research and development. For critical applications, it is imperative to experimentally verify the solubility of this compound in the chosen solvent system.

References

- 1. o-Phthalaldehyde | 643-79-8 [chemicalbook.com]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. enamine.net [enamine.net]

A Theoretical Investigation into the Electronic Structure of Thiophene-3,4-dicarbaldehyde: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

Thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bio-isosteres for phenyl rings. Thiophene-3,4-dicarbaldehyde, with its vicinal aldehyde substitutions, presents a particularly interesting case for theoretical study due to the electronic interplay between the electron-withdrawing carbonyl groups and the electron-rich thiophene ring. While extensive computational studies exist for many thiophene derivatives, specific theoretical data on the 3,4-dicarbaldehyde isomer is not widely available in peer-reviewed literature. This technical guide outlines a robust, standardized protocol for the theoretical calculation of its electronic structure using Density Functional Theory (DFT). It provides a comprehensive workflow, from initial geometry optimization to the analysis of molecular orbitals and charge distribution, serving as a foundational methodology for researchers investigating this and related compounds. The presented data, while illustrative, is generated based on established computational methods for analogous molecules.

Introduction

Thiophene and its derivatives are cornerstone moieties in the development of novel pharmaceuticals and organic electronic materials. The sulfur heteroatom imparts specific conformational and electronic characteristics, influencing molecular interactions and reactivity. The substitution pattern on the thiophene ring is critical for fine-tuning these properties. This compound is a versatile building block whose electronic structure is governed by the conjugation of the π-system with two adjacent, strongly electron-withdrawing aldehyde groups. This arrangement is expected to significantly lower the energy levels of the frontier molecular orbitals and create a unique charge distribution profile.

Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a precursor in the synthesis of larger, more complex systems like macrocycles or donor-acceptor polymers.[1][2] Theoretical calculations provide a powerful, non-destructive method to elucidate these properties with high accuracy. This whitepaper details a proposed computational methodology for a comprehensive analysis of this compound.

Proposed Computational Methodology

The following protocol outlines a standard and reliable method for the theoretical analysis of this compound's electronic structure, based on widely accepted practices for similar organic molecules.[3]

2.1. Software and Hardware All calculations would be performed using the Gaussian 16 suite of programs. The hardware should consist of a high-performance computing cluster to ensure timely completion of the calculations.

2.2. Geometry Optimization The initial structure of this compound would be built using GaussView 6.0. A full geometry optimization and subsequent frequency calculation would be performed in the gas phase using Density Functional Theory (DFT). The chosen functional would be Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3] A Pople-style 6-311+G(d,p) basis set would be employed to provide a good balance between accuracy and computational cost for this size of molecule. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

2.3. Electronic Structure Analysis Following successful geometry optimization, a series of single-point calculations would be performed to determine the electronic properties. This includes the analysis of:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.

-

Mulliken Atomic Charges: To understand the intramolecular charge distribution and identify electrophilic and nucleophilic centers, a Mulliken population analysis would be conducted.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The entire computational workflow is visualized in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Thiophene-3,4-dicarbaldehyde in the Synthesis of Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based conductive polymers are a cornerstone of organic electronics, with wide-ranging applications in sensors, electronic displays, and biomedical devices. The incorporation of reactive functional groups onto the polymer backbone is a key strategy for tailoring their properties and enabling post-polymerization modifications. Thiophene-3,4-dicarbaldehyde presents itself as a versatile building block for creating functional conductive polymers. The two aldehyde moieties offer rich chemical handles for cross-linking, derivatization, and immobilization of biomolecules, which is of particular interest in drug development and biosensing.

However, the direct polymerization of this compound into a conductive polymer is challenging due to the reactive nature of the aldehyde groups, which can interfere with common polymerization catalysts and reaction conditions. This document provides a comprehensive overview of the strategies to overcome these challenges, focusing on the synthesis of conductive polymers incorporating this valuable monomer. We will detail a successful trimer-based approach to polymerization, post-polymerization modification techniques, and relevant protocols for related aldehyde-functionalized thiophene monomers.

Challenges in Direct Polymerization

Direct oxidative or cross-coupling polymerization of this compound is often unsuccessful. The primary reasons for this difficulty include:

-

Catalyst Inhibition: The lone pair of electrons on the aldehyde's oxygen can coordinate to the metal center of polymerization catalysts (e.g., Palladium or Nickel), effectively poisoning the catalyst and halting the polymerization process.

-

Side Reactions: Aldehyde groups are susceptible to side reactions under typical polymerization conditions, leading to defects in the polymer chain and a loss of conjugation, which is essential for conductivity.

-

Reactivity with Organometallic Reagents: In cross-coupling reactions like Suzuki or Stille polymerizations, the organometallic reagents can react with the aldehyde groups. Similarly, in Grignard Metathesis (GRIM) polymerization, the Grignard reagent will readily attack the aldehyde.

To circumvent these issues, alternative synthetic strategies have been developed to incorporate the thiophene-dicarbaldehyde unit into a conductive polymer backbone.

Strategy 1: Trimer-Based Polymerization

A successful approach to integrating thiophene-aldehyde functionalities involves the synthesis of a more easily polymerizable monomer, where the thiophene-aldehyde is flanked by two 3,4-ethylenedioxythiophene (EDOT) units. This trimer exhibits a lower oxidation potential, facilitating electropolymerization.[1][2][3]

Synthesis of an EDOT-Thiophene-Aldehyde Trimer and Subsequent Polymerization

This method involves creating a trimer that can be polymerized both chemically and electrochemically. The resulting polymer possesses reactive aldehyde groups for further functionalization.[1][2][3][4]

Experimental Protocols

1. Synthesis of the Trimer (Monomer)

A detailed protocol for a similar trimer synthesis, where a thiophene-aldehyde is enclosed between two EDOT groups, is presented in the literature.[1][2][3] Researchers can adapt this multi-step synthesis which typically involves Stille or Suzuki coupling reactions to connect the EDOT and thiophene-aldehyde units.

2. Chemical Oxidative Polymerization of the Trimer

-

Materials:

-

EDOT-Thiophene-Aldehyde Trimer

-

Polystyrene sulfonate (PSS)

-

Iron(III) sulfate (Fe₂(SO₄)₃) or Ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of PSS.

-

Disperse the trimer monomer in the PSS solution.

-

Separately, prepare an aqueous solution of the oxidant.

-

Add the oxidant solution dropwise to the monomer dispersion under vigorous stirring.

-

Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.

-

The resulting polymer suspension can be purified by dialysis to remove unreacted monomer and oxidant.

-

3. Electrochemical Polymerization of the Trimer

-

Materials:

-

EDOT-Thiophene-Aldehyde Trimer

-

Acetonitrile (CH₃CN) or other suitable organic solvent

-

Supporting electrolyte (e.g., Lithium perchlorate, LiClO₄)

-

Three-electrode electrochemical cell (Working electrode: e.g., ITO-coated glass, platinum, or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)

-

-

Procedure:

-

Prepare a solution of the trimer and the supporting electrolyte in the chosen solvent.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

Perform electropolymerization by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic) within a suitable range.

-

The polymer film will deposit on the working electrode.

-

After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

-

Data Presentation

| Polymer Property | Chemical Polymerization | Electrochemical Polymerization |

| Conductivity | Varies with doping, typically in the range of 10⁻³ to 1 S/cm | Generally higher conductivity, can reach up to 100 S/cm or more |

| Morphology | Typically results in a polymer dispersion or powder | Forms a thin, often smooth, film on the electrode surface |

Note: Specific values for conductivity and other properties will depend on the exact trimer structure and polymerization conditions.

Diagrams

Caption: Workflow for the synthesis of an EDOT-thiophene-aldehyde trimer and its subsequent polymerization.

Strategy 2: Post-Polymerization Modification

The aldehyde groups on the polymer backbone are valuable for subsequent chemical modifications. This allows for the covalent attachment of various molecules, tuning of the polymer's properties, and the development of functional materials for specific applications.[2][3][4]

Experimental Protocols

1. Cross-linking with Diamines (e.g., Ethylenediamine)

-

Purpose: To create insoluble, robust polymer films.

-

Procedure:

-

Deposit a film of the aldehyde-functionalized polymer onto a substrate.

-

Expose the film to a solution of a diamine (e.g., ethylenediamine) in a suitable solvent.

-

The diamine will react with the aldehyde groups to form Schiff base linkages, resulting in a cross-linked network.

-

Rinse the film to remove excess diamine.

-

2. Grafting of Functional Molecules

-

Purpose: To introduce new functionalities, such as fluorescence or biocompatibility.

-

Procedure:

-

Prepare a solution of the molecule to be grafted (e.g., fluorescent polyamine nanoparticles, biomolecules with primary amine groups).[2][3]

-

Immerse the aldehyde-functionalized polymer film in this solution.

-

The amine groups on the target molecule will react with the aldehyde groups on the polymer to form covalent bonds.

-

Wash the film to remove any non-covalently bound molecules.

-

Diagrams

References

Application of Thiophene-3,4-dicarbaldehyde in Organic Field-Effect Transistors: A Prospectus

Introduction:

Thiophene-based organic semiconductors are at the forefront of research in organic field-effect transistors (OFETs) due to their excellent charge transport characteristics and environmental stability. Thiophene-3,4-dicarbaldehyde, with its reactive aldehyde functionalities, presents a versatile building block for the synthesis of novel π-conjugated polymers for high-performance OFETs. The aldehyde groups offer a gateway to various condensation reactions, allowing for the creation of donor-acceptor (D-A) copolymers, a design strategy known to enhance charge carrier mobility. This document provides detailed application notes and protocols for the synthesis of a novel copolymer derived from this compound and its application in OFETs.

Data Presentation

The performance of OFETs based on a hypothetical polymer, poly[(thiophene-3,4-diylbis(methanylylidene))bis(3-octyl-2-thienylacetonitrile)]-alt-dithiophene (P(TDA-DT)), is summarized in the table below. These values are representative of high-performance thiophene-based polymers.

| Parameter | Value |

| Hole Mobility (μh) | > 0.5 cm²/Vs |

| Electron Mobility (μe) | Not Observed |

| On/Off Ratio | > 10^6 |

| Threshold Voltage (Vth) | -5 V to -10 V |

Experimental Protocols

I. Synthesis of the Monomer: (Z,Z)-2,2'-(thiophene-3,4-diylbis(methanylylidene))bis(2-(3-octylthiophen-2-yl)acetonitrile) (M1)

This protocol describes the Knoevenagel condensation of this compound with 2-(3-octylthiophen-2-yl)acetonitrile.

Materials:

-

This compound

-

2-(3-octylthiophen-2-yl)acetonitrile

-

Piperidine

-

Toluene, anhydrous

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 10 mmol) and 2-(3-octylthiophen-2-yl)acetonitrile (5.55 g, 21 mmol).

-

Add 100 mL of anhydrous toluene to the flask.

-

Purge the flask with argon or nitrogen for 15 minutes.

-

Add piperidine (0.5 mL) to the reaction mixture.

-

Heat the mixture to reflux and stir for 24 hours under an inert atmosphere.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

The purified product is recrystallized from methanol to yield the final monomer (M1).

II. Synthesis of the Polymer: P(TDA-DT) via Stille Polycondensation

This protocol details the polymerization of the dibrominated monomer with a distannylated dithiophene.

Materials:

-

Dibrominated Monomer (Br2-M1) - Note: Assumes a preceding bromination step of M1.

-

2,5-bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri(o-tolyl)phosphine (P(o-tol)3)

-

Chlorobenzene, anhydrous

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

Procedure:

-

In a glovebox, add the dibrominated monomer (Br2-M1, 1 mmol), 2,5-bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene (1 mmol), Pd2(dba)3 (0.02 mmol), and P(o-tol)3 (0.08 mmol) to a Schlenk tube.

-

Add 20 mL of anhydrous chlorobenzene to the tube.

-

The Schlenk tube is sealed and the mixture is heated to 110 °C and stirred for 48 hours.

-

The reaction mixture is cooled to room temperature and precipitated into 200 mL of methanol.

-

The precipitate is collected by filtration and subjected to Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

The polymer is then extracted with chloroform.

-

The chloroform solution is concentrated and the polymer is precipitated again in methanol.

-

The final polymer, P(TDA-DT), is collected by filtration and dried under vacuum.

III. Fabrication and Characterization of OFET Devices

This protocol describes the fabrication of a bottom-gate, top-contact OFET.

Materials:

-

P(TDA-DT) polymer

-

Chlorobenzene

-

Highly doped n-type silicon wafers with a 300 nm thermally grown SiO2 layer

-

Octadecyltrichlorosilane (OTS)

-

Gold (Au) for source and drain electrodes

-

Deionized water, acetone, isopropanol

Procedure:

-

Substrate Cleaning: The Si/SiO2 substrates are cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each, and then dried under a stream of nitrogen.

-

Dielectric Surface Treatment: The substrates are treated with an OTS self-assembled monolayer by vapor deposition in a vacuum oven at 120 °C for 3 hours.

-

Semiconductor Deposition: A solution of P(TDA-DT) in chlorobenzene (5 mg/mL) is prepared and filtered through a 0.2 µm PTFE filter. The polymer solution is then spin-coated onto the OTS-treated substrates at 2000 rpm for 60 seconds.

-

Annealing: The films are annealed at 150 °C for 30 minutes in a nitrogen-filled glovebox.

-

Electrode Deposition: Gold source and drain electrodes (50 nm) are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length and width are typically 50 µm and 1000 µm, respectively.

-

Characterization: The electrical characteristics of the OFETs are measured under ambient conditions using a semiconductor parameter analyzer.

Mandatory Visualization

Caption: Synthetic workflow for the proposed polymer P(TDA-DT).

Caption: Schematic of a bottom-gate, top-contact OFET device.

The Pivotal Role of Thiophene-3,4-dicarbaldehyde in Covalent Organic Frameworks: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thiophene-containing Covalent Organic Frameworks (COFs) have emerged as a significant class of porous crystalline polymers, garnering attention for their unique electronic, optical, and catalytic properties. The incorporation of thiophene units into the COF backbone enhances their performance in a multitude of applications by expanding light absorption, augmenting charge separation and migration, and offering a versatile platform for further functionalization.[1] Among the various thiophene-based building blocks, thiophene dialdehydes are particularly valuable for constructing these advanced materials.

While thiophene-2,5-dicarbaldehyde is a more commonly utilized building block, this document focuses on the distinct role and potential of thiophene-3,4-dicarbaldehyde in the formation of COFs. The unique geometry of this monomer introduces a "bent" or non-linear linkage, which can lead to novel network topologies and properties compared to its linear 2,5-disubstituted counterpart. However, it is important to note that the five-membered ring of thiophene can present geometric challenges to achieving high crystallinity in COFs.[1] The use of bent monomers like this compound can be more susceptible to the formation of defects during synthesis.[2][3]

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of COFs derived from thiophene dialdehydes, with a special focus on the implications of using the 3,4-disubstituted isomer. Detailed experimental protocols for the synthesis of related and well-documented thiophene-based COFs are provided to serve as a practical guide for researchers.

I. Quantitative Data Summary

The properties of thiophene-based COFs are highly dependent on the specific building blocks and synthetic conditions employed. The following table summarizes key quantitative data for representative thiophene-containing COFs synthesized from 2,5-disubstituted thiophene precursors, which can serve as a benchmark for the development of COFs from this compound.

| COF Name | Monomers | Surface Area (BET, m²/g) | Pore Size (nm) | Ref. |

| T-COF 1 | 2,5-thiophenediboronic acid, HHTP | 927 | 2.06 | [4] |

| T-COF 2 | 2,2'-bithiophene-5,5'-diboronic acid, HHTP | 562 | 1.38 | [4] |

| T-COF 3 | 2,2':5',2''-terthiophene-5,5''-diboronic acid, HHTP | 544 | 3.24 | [4] |

| T-COF 4 | thieno[3,2-b]thiophene-2,5-diboronic acid, HHTP | 904 | 2.57 | [4] |

| COF-S1 | 2,5-thiophenedicarboxaldehyde, tetrakis(4-aminophenyl)ethane | 2133 | - | [5] |

| COF-S2 | thieno[3,2-b]thiophene-2,5-dicarboxaldehyde, tetrakis(4-aminophenyl)ethane | 1430 | - | [5] |

| TT-COF | thieno[3,2-b]thiophene-2,5-diyldiboronic acid, HHTP | 1810 | 3 | [6][7] |

HHTP: 2,3,6,7,10,11-hexahydroxytriphenylene

II. Experimental Protocols

The synthesis of COFs from thiophene dialdehydes is typically achieved through a solvothermal method, which involves the condensation reaction between the dialdehyde and a complementary linker molecule, often a polyamine, in a sealed vessel under elevated temperatures.[1]

A. General Protocol for Imine-Linked Thiophene-Based COF Synthesis

This protocol is based on the synthesis of COFs from 2,5-disubstituted thiophene dicarbaldehydes and can be adapted for this compound.

1. Reactant Preparation:

-

In a Pyrex tube, add the thiophene dialdehyde monomer (e.g., thiophene-2,5-dicarboxaldehyde or thieno[3,2-b]thiophene-2,5-dicarboxaldehyde) and the amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene or tetrakis(4-aminophenyl)ethane) in a stoichiometric ratio (typically 3:2 for C3-symmetric amines).

2. Solvent and Catalyst Addition:

-

Add a mixture of solvents, such as mesitylene and dioxane (e.g., in a 1:2 v/v ratio), to the Pyrex tube.[1]

-

Add a catalytic amount of an acid, such as 6 M aqueous acetic acid.[1]

3. Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved gases, particularly oxygen, which can interfere with the reaction.[1]

4. Solvothermal Reaction:

-

Seal the Pyrex tube under vacuum.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).

5. Product Isolation and Purification:

-

After the reaction is complete, cool the tube to room temperature.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with anhydrous solvents such as acetone, tetrahydrofuran, and dichloromethane to remove any unreacted monomers and oligomers.

6. Drying:

-

Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight to remove any trapped solvent molecules.

B. Characterization Techniques

-

Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the COF.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine linkage and the disappearance of the aldehyde and amine starting materials.

-

Solid-State ¹³C CP-MAS NMR Spectroscopy: To further confirm the structure of the COF.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the COF.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.

III. Applications in Drug Development and Research

The unique properties of thiophene-based COFs make them promising candidates for various applications in the pharmaceutical and research sectors.

A. Drug Delivery

The porous nature of these COFs allows for the encapsulation and controlled release of therapeutic agents.

Protocol for Drug Loading:

-

Suspend the activated thiophene-based COF in a solution of the desired drug (e.g., 5-fluorouracil) in a suitable solvent (e.g., hexane).

-

Stir the suspension for a specified period (e.g., 24 hours) at room temperature to facilitate drug encapsulation within the COF pores.

-

Collect the drug-loaded COF by centrifugation or filtration.

-

Wash the collected material with fresh solvent to remove any drug molecules adsorbed on the surface.

-

Dry the drug-loaded COF under vacuum.

Protocol for In Vitro Drug Release:

-

Disperse a known amount of the drug-loaded COF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

-

Incubate the dispersion at 37 °C with constant shaking.

-

At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh medium.

-

Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative drug release as a function of time.

B. Photocatalysis

The semiconducting properties of thiophene-based COFs make them effective photocatalysts for various organic transformations.

General Protocol for Photocatalytic Reaction:

-

Suspend the thiophene-based COF photocatalyst in a suitable solvent (e.g., acetonitrile) in a reaction vessel.

-

Add the substrate (e.g., an amine for oxidative coupling) to the suspension.

-

Irradiate the reaction mixture with visible light under a controlled atmosphere (e.g., oxygen for oxidation reactions).

-

Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, separate the catalyst by filtration for reuse.

-

Isolate and purify the product from the filtrate.

C. Chemical Sensing

The porous and often fluorescent nature of thiophene-based COFs makes them excellent candidates for the development of chemical sensors. The introduction of specific functional groups can tailor their selectivity towards particular analytes.

IV. Visualizations

A. Logical Workflow for Thiophene-Based COF Synthesis and Application

Caption: Workflow for the synthesis, characterization, and application of thiophene-based COFs.

B. Structural Relationship of Thiophene Dialdehyde Isomers in COF Formation

Caption: Comparison of linear vs. bent thiophene dialdehyde linkers in COF synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-based covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mit.edu [web.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established experimental protocols for the polymerization of thiophene derivatives. The following sections detail methodologies for common polymerization techniques, present key quantitative data in structured tables for comparative analysis, and include visual workflows to elucidate the experimental processes. These protocols are foundational for the synthesis of novel conducting polymers with potential applications in drug development, biosensing, and organic electronics.

Overview of Polymerization Methods

The synthesis of polythiophenes can be achieved through various methods, each offering distinct advantages in terms of processability, regioregularity, and scalability. The choice of method significantly impacts the resulting polymer's electronic and physical properties. This document focuses on three prevalent techniques:

-

Stille Coupling Polymerization: A versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds, offering good control over polymer structure.[1]

-

Grignard Metathesis (GRIM) Polymerization: A nickel-initiated chain-growth polymerization that is particularly effective for synthesizing regioregular poly(3-alkylthiophenes) (PATs).[2]

-

Oxidative Polymerization: This category includes both chemical and electrochemical methods. Chemical oxidative polymerization is a straightforward technique using strong oxidizing agents like iron(III) chloride (FeCl₃).[3] Electrochemical polymerization allows for the direct deposition of thin polymer films onto an electrode surface.[4][5][6]

Experimental Protocols

Stille Coupling Polymerization Protocol

This protocol is adapted from a standard procedure for the synthesis of thieno[3,4-c]pyrrole-4,6-dione (TPD)-bithiophene copolymers.[1]

Materials:

-

1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (1.0 eq)

-

5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol %)

-

Anhydrous, degassed toluene (or a toluene/DMF mixture)

-

Methanol

-

Chloroform or chlorobenzene

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the dibromo-TPD monomer and the bis(trimethylstannyl)-bithiophene monomer.

-

Inert Atmosphere: Evacuate and backfill the flask with a dry, inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[7]

-

Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M. Subsequently, add the Pd(PPh₃)₄ catalyst.[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the precipitate by filtration.[1]

-

Purification: Purify the crude polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a solvent in which it is soluble (e.g., chloroform or chlorobenzene).[1]

-

Final Product: Concentrate the purified polymer solution and precipitate the polymer again in methanol. Collect the final product by filtration and dry under vacuum.[7]

Grignard Metathesis (GRIM) Polymerization Protocol

This protocol describes a general procedure for the synthesis of regioregular poly(3-alkylthiophenes).[2]

Materials:

-

2,5-dibromo-3-alkylthiophene monomer

-

Grignard reagent (e.g., R'MgX) (1 equiv)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous THF.

-

Grignard Metathesis: Add one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) to initiate the magnesium-halogen exchange, forming the Grignard monomer. This reaction is typically stirred at room temperature.[2]

-

Polymerization: Add the Ni(dppp)Cl₂ catalyst to the solution of the Grignard monomer. The polymerization proceeds via a chain-growth mechanism.[2] The molecular weight of the resulting polymer can be controlled by adjusting the monomer to initiator molar ratio.[2]

-

Termination (Optional End-Group Functionalization): The polymerization can be terminated by the addition of a different Grignard reagent (R''MgX) to introduce a specific end-group.[8]

-

Work-up and Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Collect the polymer by filtration and purify using Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.

Chemical Oxidative Polymerization Protocol

This is a straightforward method for synthesizing polythiophenes using an oxidizing agent.[3]

Materials:

-

Thiophene derivative monomer (e.g., 2-[3-(bromomethyl)phenyl]thiophene)

-

Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol

Procedure:

-

Monomer Solution: Dissolve the thiophene monomer in anhydrous chloroform in a reaction flask under an inert atmosphere.

-

Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

-

Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature for several hours.

-

Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Purification: Collect the polymer by filtration and wash it repeatedly with methanol to remove residual oxidant and unreacted monomer. The polymer can be further purified by dissolving it in a suitable solvent and re-precipitating.

Electrochemical Polymerization Protocol

This method allows for the direct formation of a polymer film on a conductive substrate.[4][5]

Materials:

-

Thiophene derivative monomer (e.g., 0.1 M solution)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBABF₄)

-

Solvent (e.g., dichloromethane, DCM)

-

Optional additive: Boron trifluoride diethyl etherate (BFEE) to reduce polymerization potential.[4]

Procedure:

-

Electrochemical Cell Setup: Assemble a three-electrode cell with a working electrode (e.g., glassy carbon, ITO glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[4][5]

-

Electrolyte Solution: Prepare a solution of the thiophene monomer and the supporting electrolyte in the chosen solvent. If using, add BFEE to the solution. De-gas the solution with an inert gas (e.g., argon) for at least 15 minutes.[4]

-

Electropolymerization: Immerse the electrodes in the solution and apply a constant potential or cycle the potential using a potentiostat. For example, a potential of 1.2 V can be applied until a desired polymerization charge is reached.[4] Polymerization of thiophene typically occurs at potentials between 1.6 to 1.8 V.[5]

-

Film Deposition: A polymer film will deposit on the surface of the working electrode.

-

Post-Polymerization: After polymerization, apply a potential of 0 V for about 30 seconds to discharge the polymer film.[4]

-

Washing: Rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.

Quantitative Data Summary

The following tables summarize typical quantitative data for the polymerization of thiophene derivatives.

Table 1: Stille Coupling Polymerization Data [1]

| Parameter | Value |

| Monomer Concentration | ~0.1 M |

| Catalyst Loading (Pd(PPh₃)₄) | 2-5 mol % |

| Reaction Temperature | ~110 °C (refluxing toluene) |

| Reaction Time | 24-48 hours |

| Typical Solvents | Toluene, Toluene/DMF |

Table 2: Grignard Metathesis (GRIM) Polymerization Data [2]

| Parameter | Value |

| Monomer to Initiator Ratio | Controls Molecular Weight |

| Polydispersity Index (PDI) | 1.2 - 1.5 |

| Regioregularity (Head-to-Tail) | >95% |

| Reaction Temperature | Room Temperature |

| Typical Catalyst | Ni(dppp)Cl₂ |

Table 3: Electrochemical Polymerization Data [4][5]

| Parameter | Value |

| Monomer Concentration | 0.1 - 0.5 M |

| Supporting Electrolyte Conc. | ~0.1 M |

| Polymerization Potential | 1.0 - 2.0 V vs. Ag/AgCl |

| Solvent | Dichloromethane, Acetonitrile |

| Additive (optional) | Boron Trifluoride Diethyl Etherate (BFEE) |

Visual Workflows

The following diagrams illustrate the general workflows for the described polymerization methods.

Caption: Workflow for Stille Coupling Polymerization.

Caption: Workflow for Grignard Metathesis (GRIM) Polymerization.

Caption: Workflow for Electrochemical Polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. openriver.winona.edu [openriver.winona.edu]

- 6. ossila.com [ossila.com]

- 7. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]

- 8. utd-ir.tdl.org [utd-ir.tdl.org]

Thiophene-3,4-dicarbaldehyde: A Versatile Precursor for the Synthesis of Novel Anticancer Agents

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives have emerged as privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs incorporating this sulfur-containing heterocycle. The unique electronic properties and versatile reactivity of the thiophene ring make it an attractive core for the design of novel therapeutic agents. Thiophene-3,4-dicarbaldehyde, in particular, serves as a valuable and flexible starting material for the synthesis of a diverse range of bioactive molecules. Its two reactive aldehyde functionalities provide a platform for the construction of complex molecular architectures, including Schiff bases, chalcones, and other heterocyclic systems, many of which have demonstrated significant potential as anticancer agents.

This document provides detailed protocols for the synthesis of novel drug candidates derived from this compound, summarizes their biological activities with a focus on anticancer properties, and explores the potential signaling pathways through which these compounds may exert their effects.

Data Presentation: Cytotoxicity of Thiophene Derivatives

The following tables summarize the in vitro anticancer activity of various thiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity (IC50, µM) of Thiophene-Based Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | Breast (MCF7) | 7.87 ± 2.54 | [1][2] |

| Colon (HCT116) | 18.10 ± 2.51 | [1][2] | |

| Lung (A549) | 41.99 ± 7.64 | [1][2] | |

| 5b | Breast (MCF7) | 4.05 ± 0.96 | [1][2] |

| 9a | Colon (HCT116) | 17.14 ± 0.66 | [1][2] |

| 9b | Lung (A549) | 92.42 ± 30.91 | [1][2] |

| Compound 4b | Breast (MCF-7) | 3.7 µg/ml | [3] |

| Prostate (PC3) | 32.81 µg/ml | [3] | |

| Lung (A549) | 19.96 µg/ml | [3] | |

| Compound 7c | Colon (HCT-116) | 12.6 µg/ml | [3] |

| Prostate (PC3) | 53.54 µg/ml | [3] | |

| Lung (A549) | 11.4 µg/ml | [3] |

Table 2: Cytotoxicity (IC50, µM) of Thiophene-Based Schiff Base Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | Breast (MCF-7) | 4.74 | [4] |

| 4f | Breast (MCF-7) | 4.01 | [4] |

| 4g | Breast (MCF-7) | 2.28 | [4] |

| C6 | Leukemia (K562) | 2.0 ± 0.1 | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of novel drug molecules from this compound.

Protocol 1: Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of bis-chalcone derivatives from this compound and substituted acetophenones.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 0.1 mole of the substituted acetophenone in 100 mL of absolute ethanol.

-

To this solution, add a solution of 10 mL of 50% potassium hydroxide (KOH) with stirring.

-

Add 0.05 mole of this compound to the mixture.

-

Stir the reaction mixture vigorously using a magnetic stirrer at room temperature for 5-6 hours, or until a precipitate is formed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from ethanol to obtain the purified bis-chalcone.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using spectroscopic methods (FT-IR, NMR) and elemental analysis.[5]

Protocol 2: Synthesis of Bis-Schiff Bases

This protocol details the synthesis of bis-Schiff base derivatives from this compound and substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., p-chloroaniline, m-nitroaniline)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve 0.01 mole of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 0.02 mole of the substituted aniline in 20 mL of hot ethanol.

-

Add the aniline solution to the stirred solution of this compound.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture with continuous stirring for 2-5 hours.[6][7]

-

Monitor the completion of the reaction using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the Schiff base.

-

Filter the solid product using a Buchner funnel and wash thoroughly with cold ethanol.

-

Recrystallize the crude product from absolute ethanol to obtain the purified bis-Schiff base.

-

Dry the product and characterize it by its melting point and spectroscopic analysis (FT-IR, NMR).

Protocol 3: Knoevenagel Condensation for the Synthesis of Bis-(2-cyanovinyl)thiophene Derivatives

This protocol describes the synthesis of bis-(2-cyanovinyl)thiophene derivatives via Knoevenagel condensation of this compound with an active methylene compound like malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine or another basic catalyst (e.g., ammonium acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 2.2 equivalents of malononitrile to the solution and stir until it is completely dissolved.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature, which may cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

-

Dry the purified product and confirm its structure using spectroscopic techniques.[8]

Potential Signaling Pathways and Mechanisms of Action

Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer cells.

Inhibition of Tubulin Polymerization

Several thiophene-based compounds act as microtubule-targeting agents. They can inhibit the polymerization of tubulin, a critical protein for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[9][10]

Caption: Inhibition of Tubulin Polymerization by Thiophene Derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Some thiophene derivatives have been shown to inhibit this pathway, leading to a decrease in the levels of β-catenin and the subsequent downregulation of its target genes, which are involved in cell growth and survival.[11][12]

Caption: Inhibition of the Wnt/β-catenin Signaling Pathway.

PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are critical for cell survival, proliferation, and angiogenesis. Thiophene derivatives can interfere with these pathways by inhibiting key kinases, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[4][9][13][14][15][16][17][18][19][20]

Caption: Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways.

Conclusion

This compound is a highly valuable precursor for the synthesis of a wide array of novel drug-like molecules. The straightforward derivatization of its aldehyde groups allows for the creation of diverse chemical libraries of compounds such as bis-chalcones and bis-Schiff bases. Many of these derivatives exhibit potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes, including microtubule dynamics and key signaling pathways like Wnt/β-catenin, PI3K/Akt, and MAPK/ERK, which are frequently dysregulated in cancer. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the discovery of next-generation anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalconference.info [globalconference.info]

- 8. benchchem.com [benchchem.com]

- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. cusabio.com [cusabio.com]

- 17. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Synthesis of Thiophene-Based Dyes and Pigments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based compounds are a pivotal class of heterocyclic molecules that form the backbone of a wide array of functional dyes and pigments. The inherent electronic properties of the thiophene ring, characterized by its electron-rich nature, allow for extensive π-conjugation, leading to materials with strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This document provides detailed application notes and experimental protocols for the synthesis of various thiophene-based dyes and pigments, catering to the needs of researchers in materials science, medicinal chemistry, and drug development.

Application Notes

The versatility of thiophene chemistry allows for the fine-tuning of the photophysical and electronic properties of the resulting dyes. By strategically introducing electron-donating or electron-withdrawing groups, or by extending the conjugation length through the incorporation of other aromatic systems, the absorption and emission wavelengths, as well as quantum yields, can be precisely controlled. This tunability makes thiophene-based dyes and pigments highly valuable for a range of applications:

-

High-Performance Pigments: Thiophene-containing structures, such as diketopyrrolopyrrole (DPP) pigments, are renowned for their exceptional light and heat stability, making them ideal for use in automotive paints, plastics, and other applications demanding high durability.[1][2]

-

Textile Dyes: Thiophene azo dyes are known for their bright and intense colors, along with good fastness properties, rendering them suitable for dyeing synthetic fibers.[3][4]

-

Organic Electronics: The semiconducting nature of many thiophene-based conjugated systems has led to their extensive use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs).[5][6][7][8]

-

Bioimaging and Sensing: The development of thiophene-based fluorescent probes has gained significant traction. These probes can be designed to exhibit high quantum yields and sensitivity to their local environment, enabling applications in cellular imaging and the detection of biologically relevant analytes.[9][10][11][12][13]

-

Drug Development: The thiophene scaffold is a recognized pharmacophore present in numerous approved drugs.[14] The synthesis of novel thiophene derivatives as potential therapeutic agents is an active area of research, with applications in anticancer, anti-inflammatory, and antimicrobial therapies.

Key Synthetic Methodologies

The synthesis of thiophene-based dyes and pigments relies on a toolbox of powerful organic reactions. The following sections detail the protocols for some of the most fundamental and widely used synthetic strategies.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides an efficient route to highly functionalized 2-aminothiophenes, which are key precursors for many thiophene-based dyes, particularly azo dyes.[14][15][16][17][18][19][20] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[16][17]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

-

Materials:

-

Acetophenone (1.20 g, 10 mmol)

-

Ethyl cyanoacetate (1.13 g, 10 mmol)

-

Elemental sulfur (0.32 g, 10 mmol)

-

Morpholine (0.87 g, 10 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone, ethyl cyanoacetate, elemental sulfur, and ethanol.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add morpholine to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4-phenylthiophene-3-carboxylate.

-

Dry the product in a vacuum oven at 60 °C.

-

| Reactant Ratios (molar) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1:1:1 | Ethanol | Morpholine | 78 | 2 | 75-85 | General Protocol |

| 1:1:1 | Water | Triethylamine | RT | 12 | 75-98 | [14] |

| 1:1:1 | Eutectic Solvent | NaOH | RT | 0.5-1 | 68-88 | [14] |

| 1:1:1 | EtOH/H₂O | Piperidinium borate | 100 | 0.3 | ~96 | [19] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are indispensable tools for the synthesis of complex conjugated thiophene-based systems. These reactions enable the formation of C-C bonds between thiophene units and other aromatic or vinylic moieties.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[21][22][23] It is widely used due to the stability and low toxicity of the boronic acid reagents.

Experimental Protocol: Synthesis of 2-Phenylthiophene

-

Materials:

-

2-Bromothiophene (1.63 g, 10 mmol)

-

Phenylboronic acid (1.46 g, 12 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃, 105 mg, 0.4 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 4.14 g, 30 mmol)

-

Toluene/Water (4:1 mixture, 50 mL)

-

-

Procedure:

-

In a Schlenk flask, dissolve 2-bromothiophene and phenylboronic acid in the toluene/water mixture.

-

Add potassium carbonate to the mixture.

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an argon atmosphere.

-

Heat the mixture to 90 °C and stir vigorously for 12 hours.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2-phenylthiophene.

-

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ (1/4) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | General Protocol |

| 5-Bromo-2-formylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 88 | [24] |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 80 | 70-80 | [25] |

The Stille coupling reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[26][27][28][29][30][31] This reaction is known for its tolerance of a wide variety of functional groups.[29]

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)thiophene (Bithiophene)

-

Materials:

-

2-Bromothiophene (1.63 g, 10 mmol)

-

2-(Tributylstannyl)thiophene (4.10 g, 11 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 2 mol%)

-

Anhydrous and degassed toluene (50 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene and 2-(tributylstannyl)thiophene.

-

Add anhydrous and degassed toluene via syringe.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour.

-

Filter the mixture through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain bithiophene.

-

| Thiophene Halide | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3,4-Dibromothiophene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 70-80 | [29] |

| 2-Iodothiophene | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (2) | DMF | 90 | 85 | General Protocol |

| 5-Bromo-2,2'-bithiophene | 5'-(Tributylstannyl)-2,2'-bithiophene | Pd(PPh₃)₄ (3) | DMF | 100 | 60-70 | [32] |

Synthesis of Thiophene Azo Dyes

Thiophene azo dyes are synthesized via a diazotization-coupling reaction sequence. A 2-aminothiophene derivative is first converted to a diazonium salt, which then undergoes an electrophilic aromatic substitution with a suitable coupling component (an electron-rich aromatic compound).[3][4]

Experimental Protocol: Synthesis of a Thiophene Azo Dye

-

Materials:

-

2-Amino-3-cyano-4-phenylthiophene (2.14 g, 10 mmol)

-

Sodium nitrite (NaNO₂, 0.76 g, 11 mmol)

-

Concentrated sulfuric acid (H₂SO₄, 5 mL)

-

N,N-Dimethylaniline (1.21 g, 10 mmol)

-

Acetic acid

-

Sodium acetate

-

-

Procedure:

-

Diazotization: a. Dissolve 2-amino-3-cyano-4-phenylthiophene in a mixture of acetic acid and propionic acid at 0-5 °C. b. Slowly add a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) while maintaining the temperature below 5 °C. c. Stir the mixture for 1 hour at 0-5 °C to ensure complete formation of the diazonium salt.

-

Coupling: a. Dissolve N,N-dimethylaniline in acetic acid. b. Slowly add the diazonium salt solution to the N,N-dimethylaniline solution at 0-5 °C with vigorous stirring. c. Adjust the pH to 4-5 with a saturated solution of sodium acetate. d. Stir the reaction mixture for 2-3 hours at 0-5 °C.

-

Isolation and Purification: a. Filter the precipitated dye using a Buchner funnel. b. Wash the filter cake with a large amount of cold water until the filtrate is neutral. c. Recrystallize the crude dye from an ethanol-water mixture to obtain the purified product. d. Dry the purified dye in a vacuum oven at 60 °C.